

4-Vinylsyringol solubility in different solvents

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Compound of Interest		
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An In-Depth Technical Guide to the Solubility of 4-Vinylsyringol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **4-vinylsyringol**, a phenolic compound with significant antioxidant and anti-inflammatory properties.[1][2] The information herein is intended to support research, development, and formulation activities involving this compound.

Introduction to 4-Vinylsyringol

4-Vinylsyringol, also known as canolol, is a naturally occurring phenolic compound found in rapeseed oil.[2] It is recognized for its potent antioxidant and antimutagenic activities, showing potential as a COX-2 inhibitor and in inhibiting tumor cell growth.[2] Its chemical structure, featuring a vinyl group and two methoxy groups on a phenol backbone, dictates its solubility characteristics.

Solubility of 4-Vinylsyringol

The solubility of a compound is a critical parameter in drug development and various research applications, influencing bioavailability, formulation, and experimental design. This section details the known solubility of **4-vinylsyringol** in common laboratory solvents.

Quantitative and Qualitative Solubility Data



Direct quantitative solubility data for **4-vinylsyringol** in a wide range of solvents is not extensively available in peer-reviewed literature. However, existing data and qualitative descriptions are summarized in the table below.

Solvent	Quantitative Solubility	Qualitative Description
Dimethyl Sulfoxide (DMSO)	100 mg/mL (ultrasonication may be required)[1]	Slightly Soluble[2]
Methanol	Data not available	Slightly Soluble[2]
Water	Data not available	Likely poorly soluble
Ethanol	Data not available	Likely soluble
Acetone	Data not available	Likely soluble
Ethyl Acetate	Data not available	Data not available

Note on Data Gaps: The lack of specific quantitative data for many solvents highlights an area for future research. The qualitative descriptions are based on vendor-supplied information. The likely solubility in water, ethanol, and acetone is inferred from the behavior of structurally similar phenolic compounds.

Comparative Solubility with Sinapic Acid

To provide further context, the solubility of sinapic acid, a structurally related phenolic compound, is presented. Sinapic acid shares the same 4-hydroxy-3,5-dimethoxyphenyl core but has a carboxylic acid group instead of a vinyl group. This difference is expected to influence solubility, particularly in aqueous and protic solvents.



Solvent	Quantitative Solubility of Sinapic Acid
Dimethyl Sulfoxide (DMSO)	~10 mg/mL[3]
Dimethylformamide (DMF)	~10 mg/mL[3]
1:3 DMSO:Phosphate-Buffered Saline (PBS) pH 7.2	~0.25 mg/mL[3]
Water	Slightly soluble[4]
Methanol	Soluble[4]
Ethanol	Soluble[5]

The mole fraction solubility of sinapic acid has been shown to be highest in DMSO, followed by other polar organic solvents, and lowest in water.[5] This trend is likely to be similar for **4-vinylsyringol**.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[6] The following protocol is a generalized procedure suitable for determining the solubility of **4-vinylsyringol**.

Materials and Equipment

- 4-Vinylsyringol (solid)
- Solvent of interest (e.g., water, ethanol, DMSO)
- Glass vials with screw caps or flasks with stoppers
- Analytical balance
- Shaker or orbital incubator with temperature control
- Centrifuge or filtration apparatus (e.g., syringe filters)



- Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
- Volumetric flasks and pipettes for dilutions

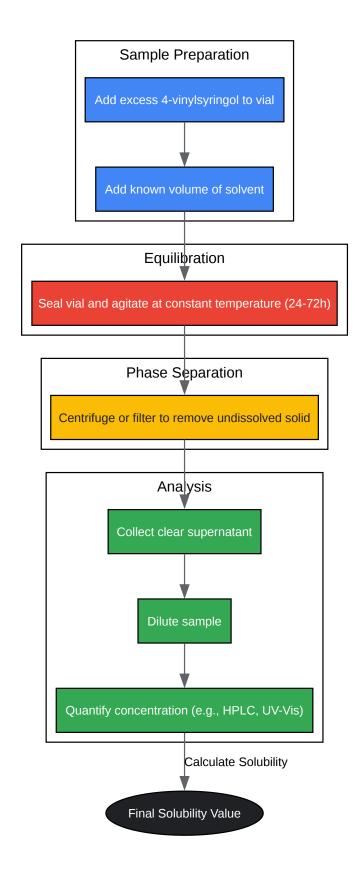
Procedure

- Preparation of Supersaturated Solution: Add an excess amount of solid 4-vinylsyringol to a
 glass vial. The exact amount should be sufficient to ensure that undissolved solid remains
 after equilibration.
- Solvent Addition: Add a known volume of the desired solvent to the vial.
- Equilibration: Tightly seal the vial and place it on a shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[7]
- Phase Separation: After equilibration, allow the suspension to settle. Separate the solid phase from the liquid phase by either centrifugation or filtration. This step should be performed at the same temperature as the equilibration to avoid changes in solubility.
- Sample Preparation for Analysis: Carefully remove an aliquot of the clear supernatant. Dilute
 the sample gravimetrically or volumetrically to a concentration that falls within the linear
 range of the analytical method.
- Quantification: Analyze the concentration of 4-vinylsyringol in the diluted sample using a
 validated analytical method, such as UV-Vis spectrophotometry or HPLC, against a
 calibration curve of known concentrations.
- Calculation of Solubility: Calculate the solubility of 4-vinylsyringol in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of **4-vinylsyringol**.





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Caption: Workflow for Shake-Flask Solubility Determination.



This guide provides a foundational understanding of the solubility of **4-vinylsyringol** for professionals in research and drug development. The provided data and protocols can aid in the design of future studies and the formulation of products containing this promising compound. Further research is encouraged to establish a more comprehensive quantitative solubility profile of **4-vinylsyringol** in a broader range of solvents.

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